An In-depth Technical Guide to Silane, trimethyl(2-propynyloxy)-
An In-depth Technical Guide to Silane, trimethyl(2-propynyloxy)-
This guide offers a comprehensive technical examination of Silane, trimethyl(2-propynyloxy)-, a versatile bifunctional reagent pivotal in modern organic synthesis and materials science. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, synthesis, reactivity, and applications, grounding technical data with field-proven insights.
Strategic Overview: The Duality of a Modern Synthetic Building Block
Silane, trimethyl(2-propynyloxy)-, also known as trimethylsilyl propargyl ether, is a compound of significant strategic value in chemical synthesis. Its structure uniquely combines a terminal alkyne, a powerful reactive handle, with a trimethylsilyl (TMS) ether, a sterically bulky and readily cleavable protecting group for the propargyl alcohol.[1] This dual-functionality allows for the introduction of a masked hydroxyl group and a reactive alkyne moiety in a single, efficient step.
The primary utility of this reagent lies in its orthogonal reactivity. The terminal alkyne is primed for a host of powerful bond-forming reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Concurrently, the TMS group shields the hydroxyl functionality from undesired side reactions, and can be selectively removed under mild conditions to reveal the alcohol for subsequent transformations. This strategic advantage streamlines complex molecular construction, enhancing synthetic efficiency—a critical consideration in drug development and materials science.[1]
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent's physical and analytical characteristics is paramount for its effective use, purification, and characterization.
Physicochemical Properties
The fundamental physical and chemical identifiers for Silane, trimethyl(2-propynyloxy)- are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5582-62-7 | [1] |
| Molecular Formula | C₆H₁₂OSi | [1] |
| Molecular Weight | 128.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 52 °C at 85 mmHg | [1] |
| Density | 0.835 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.406–1.411 | [1] |
| Flash Point | 48 °F (8.9 °C) | [1] |
| InChI Key | ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |
| Canonical SMILES | C(C)OCC#C | [1] |
Spectroscopic Signature
Spectroscopic data is indispensable for the unambiguous identification and purity assessment of Silane, trimethyl(2-propynyloxy)-.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear structural fingerprint. Key signals include:
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A sharp singlet around δ 0.1-0.2 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the trimethylsilyl (TMS) group.
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A triplet at approximately δ 2.45-2.50 ppm (J = 2.4 Hz), integrating to 1H, which is characteristic of the terminal acetylenic proton (≡C-H).[1]
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A doublet around δ 4.2-4.3 ppm , integrating to 2H, representing the methylene protons (-O-CH₂-) coupled to the acetylenic proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the proton data, showing distinct signals for each carbon environment:
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A signal near δ -2.0 ppm for the three equivalent methyl carbons of the TMS group.
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A signal around δ 51.5 ppm for the methylene carbon (-O-CH₂-).
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Two signals in the alkyne region: one around δ 74.5 ppm for the terminal carbon (≡C-H) and another around δ 82.5 ppm for the internal alkyne carbon (-C≡).
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IR (Infrared) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.
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A strong, sharp absorption band near 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of the terminal alkyne.[1]
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A sharp, though weaker, absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch.
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Strong absorptions characteristic of the TMS group appear at approximately 1250 cm⁻¹ (Si-CH₃ symmetric deformation) and 840 cm⁻¹ (Si-C stretch).
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A prominent C-O stretching band is observed around 1100 cm⁻¹ .
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Validated Synthesis and Purification Protocol
The most reliable and widely used method for preparing Silane, trimethyl(2-propynyloxy)- is the direct silylation of propargyl alcohol with chlorotrimethylsilane under basic conditions.[1] This protocol is designed as a self-validating system, with each step explained to ensure reproducibility and high purity.
Synthetic Workflow Diagram
Caption: Step-wise workflow for the synthesis and purification of Silane, trimethyl(2-propynyloxy)-.
Detailed Experimental Methodology
Materials:
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Propargyl alcohol (distilled)
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Chlorotrimethylsilane (TMSCl, distilled)
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Triethylamine (Et₃N, distilled from CaH₂)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve propargyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM to a concentration of approximately 0.5 M.
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Expertise & Experience: An inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive TMSCl. Triethylamine acts as an essential base to scavenge the HCl byproduct, driving the reaction to completion.
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Silylation: Cool the stirred solution to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 eq.) dropwise over 20-30 minutes using a syringe or dropping funnel.
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Causality: Controlled, low-temperature addition mitigates the exothermic nature of the reaction, preventing potential side reactions and ensuring a higher yield of the desired product.
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Reaction Monitoring: After complete addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
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Trustworthiness: Reaction monitoring is a self-validating step that ensures complete conversion before proceeding to the workup, maximizing efficiency.
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Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.
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Expertise & Experience: The bicarbonate wash neutralizes excess acid, while the brine wash aids in the removal of water from the organic phase, improving drying efficiency.
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Isolation and Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield Silane, trimethyl(2-propynyloxy)- as a pure, colorless liquid.
Reactivity and Applications in Drug Development
The synthetic power of Silane, trimethyl(2-propynyloxy)- is rooted in the distinct and controllable reactivity of its two functional domains.
The Terminal Alkyne: A Hub for Coupling Chemistry
The alkyne group is a versatile platform for constructing complex molecular architectures.
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Click Chemistry (CuAAC): The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] This process forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable linker in medicinal chemistry and bioconjugation due to its high efficiency, functional group tolerance, and bio-orthogonal nature.[1]
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
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Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the direct linkage of the terminal alkyne to aryl or vinyl halides. It is a foundational method for synthesizing conjugated systems prevalent in pharmaceuticals and organic electronics.
The TMS Ether: A Controllable Latent Nucleophile
The trimethylsilyl ether functions as a robust protecting group for the primary alcohol, which can be strategically unveiled when needed.
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Deprotection Conditions: The Si-O bond is readily cleaved under various mild conditions, regenerating the free hydroxyl group. The choice of reagent allows for deprotection in the presence of other sensitive functional groups.
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Fluoride-Based: Tetrabutylammonium fluoride (TBAF) in an organic solvent like THF is the most common and highly effective method.
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Acidic Conditions: Mild protic acids (e.g., acetic acid in THF/water) or dilute mineral acids (e.g., HCl in methanol) can be employed.
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Basic Conditions: Reagents such as potassium carbonate (K₂CO₃) in methanol are also effective for TMS ether cleavage.
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This "protect-react-deprotect" strategy is fundamental in multi-step synthesis, allowing for precise control over the sequence of bond formations.
Safety, Handling, and Storage
Proper laboratory practice is essential when working with this reagent.
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Safety: Silane, trimethyl(2-propynyloxy)- is a flammable liquid with a low flash point and should be handled exclusively in a well-ventilated chemical fume hood.[1] It can cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat, is mandatory.
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Handling: Due to its sensitivity to moisture, which can cause hydrolysis, all transfers should be conducted using anhydrous techniques under an inert atmosphere (e.g., nitrogen or argon).
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Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat and ignition sources.
References
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TMS Alcohol Protecting Group Using Silyl Ether . Leah4sci. [Link]
